2-(cyclopentyloxy)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-cyclopentyloxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNNXFTWJEWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halopyridine Precursor Activation
A common strategy involves substituting halogen atoms on the pyridine ring. For example, 2-chloro-4-cyanopyridine serves as a starting material, where the chlorine at position 2 is displaced by cyclopentanolate. The electron-withdrawing nitrile group at position 4 activates the ring toward nucleophilic attack, though reactivity remains modest.
Reaction Conditions :
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Substrate : 2-Chloro-4-cyanopyridine (1.0 equiv)
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Nucleophile : Cyclopentanol (3.0 equiv)
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Base : KOtBu (2.5 equiv)
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Solvent : DMF, 120°C, 24 h
The reaction proceeds via a two-step mechanism: (1) deprotonation of cyclopentanol to generate a cyclopentoxide ion and (2) nucleophilic displacement of chlorine. Steric hindrance from the cyclopentyl group necessitates elevated temperatures, but over-reaction at the nitrile group is minimal due to its meta-position relative to the substitution site.
Solvent and Base Optimization
Polar aprotic solvents (DMF, DMSO) enhance ion pair separation, improving reaction rates. A study comparing bases found KOtBu superior to NaOH or NaH, likely due to its stronger basicity and solubility in DMF. Lower yields (45–50%) were observed with Na2CO3, attributed to incomplete deprotonation of cyclopentanol.
Transition Metal-Catalyzed Coupling Methods
Palladium-Catalyzed C–O Bond Formation
Palladium catalysis enables milder conditions for forming the cyclopentyloxy moiety. Adapted from patent methodologies, a Pd(OAc)2/Xantphos system facilitates coupling between 2-chloro-4-cyanopyridine and cyclopentanol.
Protocol :
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Catalyst : Pd(OAc)2 (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs2CO3 (2.0 equiv)
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Solvent : Toluene, 100°C, 12 h
This method avoids harsh bases and achieves higher regioselectivity. Mechanistic studies suggest oxidative addition of Pd(0) into the C–Cl bond, followed by alkoxide coordination and reductive elimination. Side products (e.g., homo-coupled bipyridines) are suppressed using bulky ligands.
Copper-Mediated Ullmann Coupling
Copper catalysts offer a cost-effective alternative. Using CuI and 1,10-phenanthroline, 2-iodo-4-cyanopyridine reacts with cyclopentanol under microwave irradiation:
Conditions :
-
Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Solvent : DMSO, 150°C (microwave), 2 h
While faster than traditional heating, this method requires halogenated precursors (iodo > bromo > chloro in reactivity), limiting substrate availability.
Cyanation Techniques for Nitrile Installation
Rosenmund-von Braun Reaction
Direct cyanation of 2-(cyclopentyloxy)pyridine-4-bromide using CuCN in DMF at 160°C provides the nitrile in 60% yield. However, over-cyanation at position 6 (para to bromine) occurs in 15% of cases, necessitating chromatographic purification.
Palladium-Catalyzed Cross-Coupling
A Pd(PPh3)4-catalyzed reaction with Zn(CN)2 demonstrates superior selectivity:
Procedure :
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Substrate : 2-(Cyclopentyloxy)pyridine-4-bromide
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Cyanide Source : Zn(CN)2 (1.2 equiv)
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Catalyst : Pd(PPh3)4 (3 mol%)
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Solvent : DMF, 100°C, 6 h
This method avoids free cyanide handling and minimizes byproducts.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies in DMF, THF, and acetonitrile reveal that DMF maximizes solubility of both organic and inorganic species, facilitating higher conversions. Reactions below 100°C suffer from incomplete cyclopentoxide formation, while temperatures above 120°C promote degradation.
Protecting Group Strategies
Temporary protection of the nitrile group as a silyl ether (e.g., TMS-CN) prevents side reactions during cyclopentyloxy installation. Deprotection with TBAF restores the nitrile with >95% efficiency.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (500 MHz, DMSO-d6): δ 8.52 (d, J = 5.1 Hz, 1H, pyridine H-6), 7.89 (s, 1H, pyridine H-3), 5.44 (m, 1H, cyclopentyl OCH), 1.50–1.85 (m, 8H, cyclopentyl CH2).
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13C NMR : δ 162.4 (CN), 153.2 (C-O), 149.7 (pyridine C-2), 121.5 (pyridine C-4).
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HRMS : m/z [M+H]+ calcd for C11H11N2O: 203.0821; found: 203.0825.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to 2-(cyclopentyloxy)pyridine-4-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(cyclopentyloxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can enhance lipophilicity, aiding in membrane permeability, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis yields, and properties:
Key Observations:
- Position of Nitrile Group: Pyridine-4-carbonitrile derivatives (e.g., target compound and ) exhibit distinct electronic and steric profiles compared to pyridine-3-carbonitrile analogs (e.g., ).
- Electron-Withdrawing Groups : Trifluoromethyl () and chloro () substituents increase electrophilicity, affecting reactivity and metabolic stability.
Physicochemical and Spectral Properties
- NMR Shifts :
- Crystallography : Analogs like and form hydrogen-bonded dimers, suggesting the target compound may exhibit similar solid-state packing, influencing solubility and stability .
Biological Activity
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. While detailed studies are not available in the provided search results, the presence of a pyridine ring and a nitrile group suggests possible interactions with microbial cellular components.
Anticancer Potential
Research into pyridine derivatives has shown promise in anticancer applications. 2-(cyclopentyloxy)pyridine-4-carbonitrile, with its unique structure, may exhibit similar properties. The cyclopentyloxy group could enhance lipophilicity, potentially improving cellular penetration.
The biological activity of 2-(cyclopentyloxy)pyridine-4-carbonitrile likely involves interactions with specific molecular targets:
- Enzyme Inhibition: The compound may interact with enzymes, possibly through its nitrile group.
- Receptor Binding: The cyclopentyloxy group could facilitate binding to certain receptors.
- Cellular Penetration: Enhanced lipophilicity due to the cyclopentyloxy group may improve membrane permeability.
Structure-Activity Relationship
While specific data for 2-(cyclopentyloxy)pyridine-4-carbonitrile is not provided, insights can be drawn from related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-(cyclopentyloxy)pyridine-4-carbonitrile | Potential antimicrobial and anticancer | |
| 2-(methoxy)pyridine-4-carbonitrile | Comparative compound | |
| 2-(ethoxy)pyridine-4-carbonitrile | Comparative compound | |
| 2-(propoxy)pyridine-4-carbonitrile | Comparative compound |
The cyclopentyloxy group in 2-(cyclopentyloxy)pyridine-4-carbonitrile may confer unique properties compared to its methoxy, ethoxy, and propoxy analogs.
Research Limitations and Future Directions
Current research on the specific biological activity of 2-(cyclopentyloxy)pyridine-4-carbonitrile is limited. Future studies should focus on:
- In vitro assays against various microbial strains and cancer cell lines.
- Structure-activity relationship studies comparing with similar compounds.
- In vivo studies to assess efficacy and toxicity.
- Molecular docking studies to predict potential target proteins.
Q & A
Q. How do steric effects of the cyclopentyloxy group impact regioselectivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
